

# Application Note: Gas Chromatography for Residual Solvent Analysis in Iopamidol

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## Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

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## Abstract

This application note provides a detailed protocol for the determination of residual solvents in Iopamidol, a non-ionic, water-soluble X-ray contrast agent. The methodology is based on static headspace gas chromatography with flame ionization detection (HS-GC-FID), a technique widely adopted in the pharmaceutical industry for its robustness and sensitivity. This document outlines the potential residual solvents based on known synthetic and purification processes for Iopamidol, and presents a generic yet comprehensive GC method suitable for their separation and quantification. All experimental parameters, sample preparation, and data analysis steps are described in detail. Quantitative data for common residual solvents are summarized in tabular format for easy reference, and a graphical workflow is provided to illustrate the analytical process.

## Introduction

Iopamidol is a widely used iodinated contrast medium in medical imaging. Its manufacturing process, like that of many active pharmaceutical ingredients (APIs), involves the use of various organic solvents.[1][2][3][4] Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products, and are not completely removed by practical manufacturing techniques.[5][6] The presence of these residual solvents in the final product is strictly regulated by pharmacopeias

and international guidelines, such as the International Council for Harmonisation (ICH) Q3C guideline, due to their potential risk to patient health and their impact on the physicochemical properties of the API.[\[1\]](#)[\[5\]](#)[\[7\]](#)

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:

- Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
- Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.
- Class 3: Solvents with low toxic potential.

Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the standard technique for residual solvent analysis in the pharmaceutical industry, as recommended by the United States Pharmacopeia (USP) general chapter <467>.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This application note details a reliable HS-GC-FID method for the analysis of potential residual solvents in lopamidol.

## Potential Residual Solvents in lopamidol

Based on a review of publicly available synthesis and purification procedures for lopamidol, a list of potential residual solvents has been compiled.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[13\]](#) The specific solvents and their limits should be determined based on the actual manufacturing process used.

Table 1: Potential Residual Solvents in lopamidol Manufacturing

Solvent Class	Solvent Name	Potential Use in Iopamidol Process	ICH Limit (ppm)
Class 2	N,N-Dimethylformamide (DMF)	Synthesis/Reaction	880
	N,N-Dimethylacetamide (DMAC)	Synthesis/Reaction	
	N-Methylpyrrolidone (NMP)	Synthesis/Reaction	
	Methanol	Synthesis/Purification	
	Acetonitrile	Purification/Crystallization	
	Toluene	Synthesis	
	Chloroform	Synthesis	
	Methylene Chloride	Synthesis	
	4-Methyl-2-pentanone (MIBK)	Purification	
	Pyridine	Synthesis	
Class 3	Ethanol	Purification/Crystallization	5000
	2-Butanol (sec-Butanol)	Crystallization	
	n-Butanol	Crystallization	
	Acetic Acid	Synthesis	
	Acetone	Synthesis	
	Heptane	Synthesis	
	Isopropyl acetate	Synthesis	

## Experimental Protocol

This protocol describes a generic headspace GC-FID method that can be adapted and validated for the specific needs of lopamidol analysis.

## Instrumentation and Materials

- Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless inlet and a flame ionization detector (FID).[11]
- Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent).[11]
- GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[11][12][14] This is a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase column, well-suited for the separation of a wide range of residual solvents.
- Data System: Agilent OpenLab CDS (or equivalent).
- Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
- Solvents and Reagents:
  - Dimethyl sulfoxide (DMSO), headspace grade (or other suitable high-boiling solvent like DMF or DMI).[8][11]
  - Reference standards of all potential residual solvents.
  - lopamidol API for testing.

## Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

Table 2: Gas Chromatograph and Headspace Sampler Parameters

Parameter	Value
GC System	
Carrier Gas	Helium or Hydrogen
Inlet Temperature	250 °C
Split Ratio	5:1
Column Flow	2.0 mL/min (Constant Flow)
Oven Program	
Initial Temperature	40 °C
Initial Hold Time	5 minutes
Ramp 1	10 °C/min to 120 °C
Ramp 2	20 °C/min to 240 °C
Final Hold Time	5 minutes
Detector	FID
Detector Temperature	260 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2 or He)	25 mL/min
Headspace Sampler	
Vial Equilibration Temperature	80 °C
Vial Equilibration Time	30 minutes
Loop Temperature	90 °C
Transfer Line Temperature	100 °C
Injection Volume	1 mL

## Standard and Sample Preparation

### 3.3.1. Standard Stock Solution

Prepare a stock solution containing all the potential residual solvents of interest in DMSO. The concentration of each solvent should be chosen to be at or near the ICH limit.

### 3.3.2. Working Standard Solution

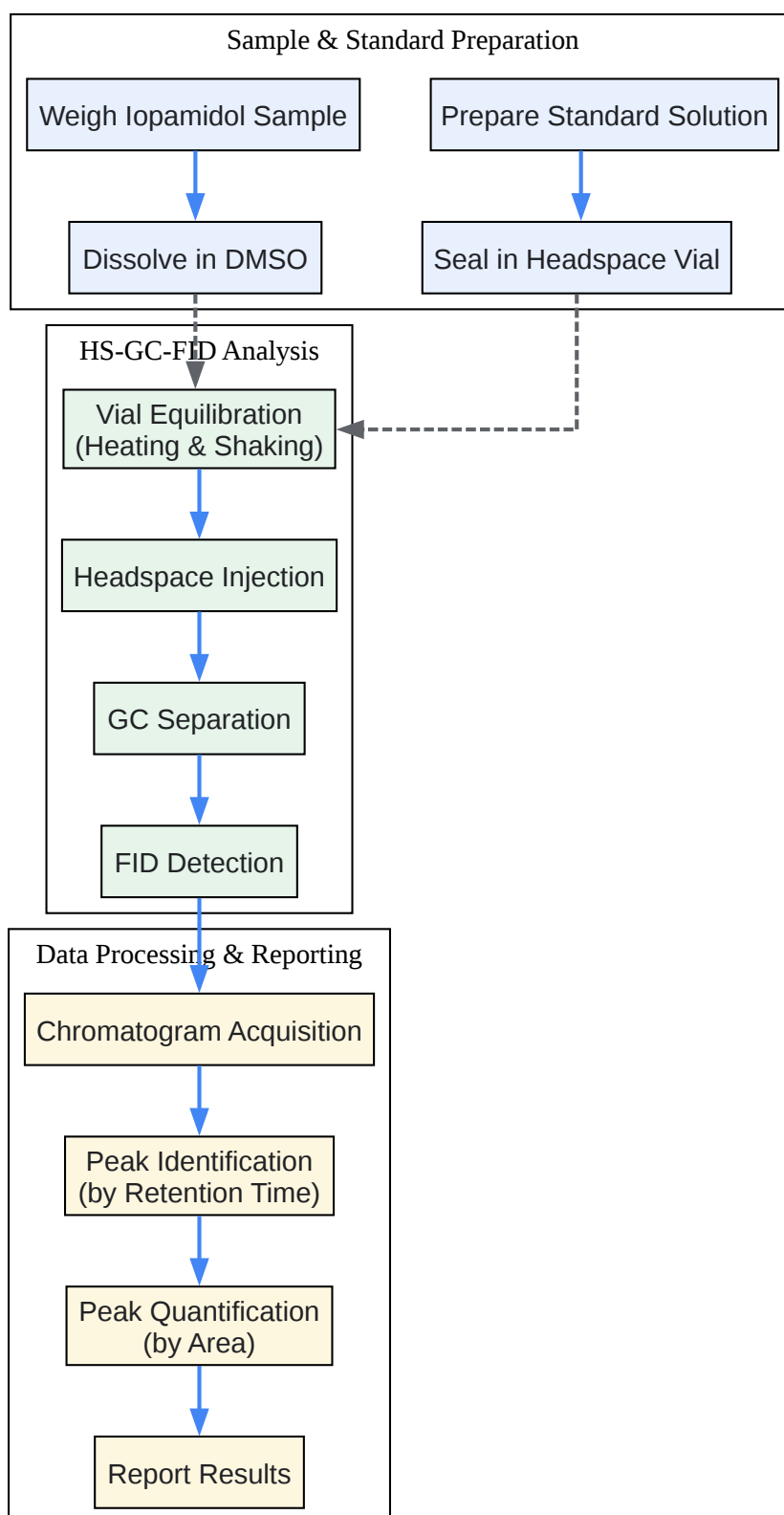
Dilute the stock solution with DMSO to prepare a working standard at a concentration that is appropriate for the expected levels of residual solvents in the sample. For a limit test, this is typically the ICH limit concentration.

### 3.3.3. Sample Preparation

- Accurately weigh approximately 100 mg of the lopamidol sample into a 20 mL headspace vial.
- Add 5.0 mL of DMSO to the vial.
- Immediately cap the vial and crimp securely.
- Gently swirl the vial to dissolve the sample. Sonication may be used if necessary.

## Analytical Workflow

The following diagram illustrates the experimental workflow for the analysis of residual solvents in lopamidol.



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Caption: Experimental workflow for lopamidol residual solvent analysis.

## Data and Results

The following table provides typical quantitative data for a selection of residual solvents using a generic HS-GC-FID method. Note: This data is for illustrative purposes only. The retention times, LOD, and LOQ should be experimentally determined and validated for the specific instrument and method used for lopamidol analysis.

Table 3: Typical Quantitative Data for Selected Residual Solvents

Solvent	Retention Time (min)	Limit of Detection (LOD) (ppm)	Limit of Quantitation (LOQ) (ppm)
Methanol	~ 4.5	~ 10	~ 30
Ethanol	~ 5.8	~ 15	~ 45
Acetonitrile	~ 6.2	~ 5	~ 15
Methylene Chloride	~ 6.5	~ 2	~ 6
Acetone	~ 6.9	~ 10	~ 30
2-Butanol	~ 8.2	~ 20	~ 60
n-Butanol	~ 9.5	~ 25	~ 75
Toluene	~ 12.1	~ 5	~ 15
N,N-Dimethylformamide (DMF)	~ 14.8	~ 10	~ 30
N,N-Dimethylacetamide (DMAC)	~ 15.5	~ 15	~ 45

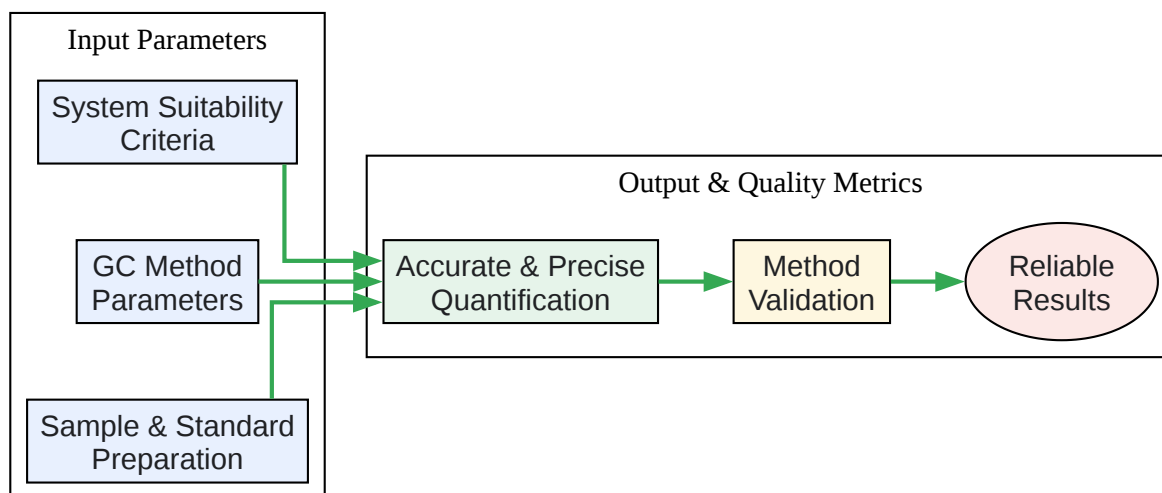
## Method Validation and Quality Control

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:



- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of all potential solvents from each other and from any peaks originating from the sample matrix or diluent.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key quality control parameters in the GC analysis of residual solvents.



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Caption: Relationship between key quality control parameters.

## Conclusion

The HS-GC-FID method described in this application note provides a robust and reliable approach for the determination of residual solvents in lopamidol. By identifying potential solvents from the manufacturing process and utilizing a well-established analytical technique, researchers, scientists, and drug development professionals can effectively monitor and control the levels of these impurities, ensuring the quality, safety, and efficacy of the final drug product. It is imperative that this method is properly validated in the user's laboratory to ensure its suitability for its intended purpose.

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